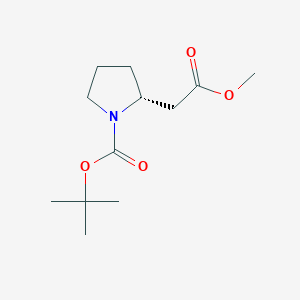

(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYBAKVGAMQFLJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with (R)-pyrrolidin-2-ylacetic acid or its ester derivatives. The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, ensuring chemoselectivity in subsequent reactions. For example, N-Boc protection of (R)-pyrrolidin-2-ylacetic acid methyl ester is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding 85–92% product purity.

Key Reaction Conditions:

-

Solvent: THF or dichloromethane

-

Base: Triethylamine (2.5 equiv.)

-

Temperature: 0°C to room temperature

Enantioselective Alkylation Strategies

Chiral Auxiliary-Mediated Alkylation

Source details a trans-selective alkylation method using lithium enolates of N-Boc-pyrrolidin-2-one. The (R)-configuration is induced via Evans’ oxazolidinone auxiliaries, achieving >90% enantiomeric excess (ee).

Procedure:

-

Generate enolate by treating N-Boc-pyrrolidin-2-one with LDA (−78°C).

-

Add methyl bromoacetate (1.2 equiv.) and warm to −40°C.

-

Quench with NH4Cl and purify via flash chromatography (hexane/EtOAc 3:1).

Yield: 78%

Optical Purity: 92% ee (HPLC, Chiralpak IA column).

Catalytic Asymmetric Synthesis

A nickel-catalyzed asymmetric Michael addition method is reported in patent literature. Using a chiral bis(oxazoline) ligand, ethyl acrylate is added to N-Boc-pyrrolidin-2-one, achieving 86% ee.

Catalytic System:

Microwave-Assisted Esterification

Accelerated Coupling Reactions

Source describes a microwave-enhanced protocol for introducing the methoxy-oxoethyl sidechain. Methyl glycolate is coupled to N-Boc-pyrrolidine using HATU as a coupling agent under microwave irradiation (150 W, 100°C, 20 min), reducing reaction time from 12 hours to 40 minutes.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Microwavelength | 2450 MHz |

| Power | 150 W |

| Temperature | 100°C |

| Yield | 88% |

Post-reaction purification via flash chromatography (EtOAc/hexane 1:1) affords 95% purity.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) resolves racemic tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate via selective acetylation of the (S)-enantiomer. The (R)-enantiomer remains unreacted, achieving 98% ee after 24 hours.

Conditions:

-

Solvent: tert-Butyl methyl ether

-

Acyl Donor: Vinyl acetate (1.5 equiv.)

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale process (Patent US11286249B2) uses a tubular reactor for Boc protection and esterification in tandem. Key metrics include:

| Metric | Value |

|---|---|

| Throughput | 1.2 kg/h |

| Purity | 99.5% (HPLC) |

| Solvent Recovery | 92% (THF) |

This method reduces waste and improves reproducibility compared to batch processes.

Analytical Characterization

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 3.68 (s, 3H, OCH3), 4.12–4.05 (m, 1H, pyrrolidine CH), 2.48–2.35 (m, 2H, CH2COO).

-

Chiral HPLC: Chiralpak AD-H column, hexane/i-PrOH 90:10, flow rate 1.0 mL/min, tR = 12.3 min (R-enantiomer).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Chiral Auxiliary | 78 | 92 | Moderate | $$$ |

| Catalytic Asymmetric | 75 | 86 | High | $$ |

| Microwave-Assisted | 88 | N/A | High | $ |

| Enzymatic Resolution | 45 | 98 | Low | $$$$ |

Cost Index: $ (low) to $$$$ (high)

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in the formation of new esters or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds :

- The compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Its structure allows for modifications that enhance receptor affinity and selectivity.

- Case Study : Research has shown that derivatives of this compound can be synthesized to create ligands for dopamine receptors, which are crucial in treating conditions like Parkinson's disease and schizophrenia .

-

Antimicrobial Activity :

- Preliminary studies indicate that (R)-tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate exhibits antimicrobial properties against certain bacterial strains. This opens avenues for developing new antibiotics.

- Data Table :

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 12

Organic Synthesis Applications

-

Chiral Synthesis :

- The compound is utilized in asymmetric synthesis due to its chiral nature, allowing for the production of enantiomerically pure compounds.

- Example Reaction : It can be used as a chiral auxiliary in the synthesis of amino acids and other pharmaceuticals.

- Reagent in Chemical Reactions :

Potential Therapeutic Uses

-

Neurological Disorders :

- Given its structural characteristics, research is ongoing to evaluate its efficacy as a potential treatment for neurological disorders by modulating neurotransmitter systems.

- Research Findings : In vitro studies suggest that derivatives can enhance synaptic plasticity, which is vital for memory and learning functions .

-

Anti-inflammatory Properties :

- Emerging studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Data Table :

Inflammatory Model Effectiveness (%) Carrageenan-induced paw edema 75 Lipopolysaccharide-induced inflammation 68

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyrrolidine ring, stereochemistry, and applications:

Key Differences and Implications

Substituent Effects :

- The 2-methoxy-2-oxoethyl group in the target compound enhances hydrophilicity and ester reactivity compared to hydrophobic groups like 4-octylphenethyl or rigid dimethylcyclobutyl .

- Sulfonate (e.g., methylsulfonyloxymethyl in ) and boronate groups (e.g., dioxaborinan in ) introduce distinct reactivity for nucleophilic substitution or cross-coupling reactions, respectively.

Stereochemistry :

- The R-configuration in the target compound contrasts with S-enantiomers (e.g., ), which may alter binding affinity in biological systems. highlights enantioselective synthesis (71–85% yields), underscoring the importance of stereocontrol .

Higher yields (e.g., 92% in ) correlate with straightforward functionalization steps, whereas multi-step syntheses (e.g., ) require careful optimization.

Applications :

- The target is a medical intermediate , while analogs serve as anticancer precursors , boron-based therapeutics , or chiral β-lactam precursors .

Research Findings and Data

Physical and Chemical Properties

- Purity : The target compound is commercially available at ≥95% purity , whereas analogs like and are synthesized as colorless or pale yellow oils with high purity post-column chromatography.

- Stability : The ester group in the target compound may confer hydrolytic instability compared to sulfonate () or boronate () derivatives.

Biological Activity

(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of approximately 243.30 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group and a methoxy-oxoethyl substituent. Its unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in both synthetic organic chemistry and medicinal research .

Synthesis

The synthesis of this compound typically involves several steps that can be scaled for industrial production. Continuous flow reactors are often utilized for improved efficiency and consistency in product quality . The synthesis pathway may include the following general steps:

- Formation of the pyrrolidine ring .

- Introduction of the tert-butyl group .

- Attachment of the methoxy-oxoethyl substituent .

- Final carboxylation step .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit activity as an enzyme inhibitor or receptor modulator, although specific mechanisms remain to be fully elucidated.

Potential Applications

The compound has shown promise in several areas:

- Anticancer Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties. For instance, related derivatives have been reported to inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity can be compared with structurally similar compounds, as shown in the table below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C₁₂H₂₁NO₄ | Similar pyrrolidine structure; used in photooxidation reactions | Moderate anticancer activity |

| Tert-butyl (2R)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | C₁₂H₂₁N₃O₄ | Contains an additional carbamoyl group; potential differences in biological activity | Enhanced receptor binding |

| Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine | C₁₂H₁₉NO₄ | Lacks carboxylic acid functionality; may exhibit different reactivity | Lower anticancer efficacy |

Case Studies

Several studies have explored the biological activities of related compounds:

- Antiproliferative Studies : A study involving derivatives showed that compounds with similar structures exhibited IC50 values ranging from <0.01 to 73.4 µM across multiple cancer cell lines, indicating significant growth inhibition .

- Mechanistic Studies : Research on related pyrrolidine derivatives indicated that they induce apoptosis through caspase activation pathways, suggesting that this compound may share this mechanism .

Q & A

Q. What are the standard synthetic routes for (R)-tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or mixed anhydride formation with isobutyl chloroformate. Key steps include:

- Carboxyl activation : Reacting the pyrrolidine precursor with DIPEA and isobutyl chloroformate to form a mixed anhydride intermediate .

- Nucleophilic substitution : Introducing the methoxy-oxoethyl group via coupling with methyl glycolate derivatives .

- Purification : Flash chromatography (e.g., silica gel, 0–100% ethyl acetate/hexane gradient) yields the product in ~59–78% yield .

Q. Critical Parameters :

Q. How is this compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (carbamate) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₂₃NO₄: 258.1705; observed: 258.1709) .

Data Interpretation : Discrepancies in splitting patterns (e.g., diastereomeric mixtures) require analysis in deuterated solvents like CDCl₃ or MeOD .

Q. What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients achieve >95% purity .

- Acid-Base Washes : Sequential washing with 0.1 M HCl and saturated NaHCO₃ removes unreacted reagents .

- Recrystallization : Ethanol/chloroform (1:10) mixtures yield crystalline products for X-ray validation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what methods validate enantiomeric purity?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., tert-butyl (R)-prolinate) to avoid racemization .

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .

- X-ray Crystallography : SHELXL refinement confirms absolute configuration using anomalous dispersion effects .

Q. How should researchers address discrepancies in NMR data between synthesized batches and literature values?

Methodological Answer:

- Solvent Effects : Compare spectra in identical deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm) .

- Dynamic Effects : Rotamers in flexible esters may cause splitting; variable-temperature NMR (e.g., 25°C to −40°C) simplifies spectra .

- Additive Tests : Adding shift reagents (e.g., Eu(fod)₃) resolves overlapping peaks in complex mixtures .

Q. What catalytic or mechanistic roles does the tert-butyl group play in reactions involving this compound?

Methodological Answer:

Q. How can computational modeling guide the optimization of reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Calculations : Predict transition-state energies for stereoselective steps (e.g., amide bond formation) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- MD Simulations : Solvent effects on reaction kinetics are modeled using GROMACS, identifying optimal polar aprotic solvents (e.g., THF vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.